4-Hydroxy-5-methyl-1,3-thiazol-2(3H)-one

Catalog No.
S13020368
CAS No.
697311-91-4
M.F
C4H5NO2S
M. Wt
131.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-5-methyl-1,3-thiazol-2(3H)-one

CAS Number

697311-91-4

Product Name

4-Hydroxy-5-methyl-1,3-thiazol-2(3H)-one

IUPAC Name

4-hydroxy-5-methyl-3H-1,3-thiazol-2-one

Molecular Formula

C4H5NO2S

Molecular Weight

131.16 g/mol

InChI

InChI=1S/C4H5NO2S/c1-2-3(6)5-4(7)8-2/h6H,1H3,(H,5,7)

InChI Key

ZEBFIWQEXWXSHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)S1)O

4-Hydroxy-5-methyl-1,3-thiazol-2(3H)-one is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities. The structure consists of a thiazole moiety with a hydroxyl group and a methyl group at specific positions, contributing to its unique chemical properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antimicrobial agent.

The reactivity of 4-hydroxy-5-methyl-1,3-thiazol-2(3H)-one can be attributed to the presence of the hydroxyl and thiazole functionalities. It can undergo various chemical transformations, including:

  • Nucleophilic substitutions: The hydroxyl group can participate in nucleophilic reactions, allowing for the introduction of different substituents.
  • Condensation reactions: This compound can react with aldehydes or ketones to form imines or related derivatives.
  • Cyclization reactions: It can serve as a precursor in the synthesis of more complex thiazole derivatives through cyclization processes.

4-Hydroxy-5-methyl-1,3-thiazol-2(3H)-one exhibits significant biological activity, particularly as an antimicrobial agent. Studies have shown that it possesses:

  • Antibacterial properties: Effective against various strains of bacteria, including Gram-positive and Gram-negative organisms.
  • Antifungal activity: Demonstrates efficacy against fungi such as Candida species.
  • Cytotoxic effects: Some derivatives have shown cytotoxicity against cancer cell lines, indicating potential in cancer therapy.

These biological activities are largely attributed to its ability to interact with essential biomolecules within microbial cells.

The synthesis of 4-hydroxy-5-methyl-1,3-thiazol-2(3H)-one can be achieved through several methods:

  • Condensation reactions: Combining appropriate thioketones with hydroxylamine derivatives under acidic conditions.
  • One-pot synthesis: Utilizing a combination of reactants such as α-active methylene compounds and thioamides in a single reaction vessel to yield the desired thiazole derivative efficiently.
  • Cyclization from precursors: Starting from simpler thiazole derivatives and introducing hydroxyl and methyl groups through selective reactions.

These methods allow for the efficient production of 4-hydroxy-5-methyl-1,3-thiazol-2(3H)-one with varying yields depending on the specific conditions employed.

4-Hydroxy-5-methyl-1,3-thiazol-2(3H)-one finds applications in several fields:

  • Pharmaceuticals: Used as a lead compound in the development of new antimicrobial agents and anticancer drugs.
  • Agriculture: Investigated for potential use as a pesticide or fungicide due to its biological activity against plant pathogens.
  • Research: Serves as a useful building block in organic synthesis for creating more complex thiazole derivatives.

Studies on the interactions of 4-hydroxy-5-methyl-1,3-thiazol-2(3H)-one with biological targets have revealed important insights into its mechanism of action. Molecular docking studies indicate that it binds effectively to key enzymes involved in bacterial cell wall synthesis and DNA replication, which may explain its antibacterial properties. Additionally, interactions with cellular receptors may contribute to its cytotoxic effects against cancer cells.

Several compounds share structural similarities with 4-hydroxy-5-methyl-1,3-thiazol-2(3H)-one. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
2-Amino-4-methylthiazoleAmino group at position 2Antimicrobial and anti-inflammatory
5-MethylthiazoleMethyl group at position 5Antimicrobial
4-HydroxythiazoleHydroxyl group at position 4Antioxidant
Thiazole derivatives (general)Various substituents on thiazole ringDiverse biological activities

Uniqueness of 4-Hydroxy-5-methyl-1,3-thiazol-2(3H)-one

What sets 4-hydroxy-5-methyl-1,3-thiazol-2(3H)-one apart from these similar compounds is its specific combination of functional groups that enhance its solubility and bioactivity profile. The presence of both the hydroxyl and methyl groups contributes to its unique reactivity and biological efficacy compared to other thiazole derivatives.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.00409958 g/mol

Monoisotopic Mass

131.00409958 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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